molecular formula C24H27NO4S B12761309 N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate CAS No. 84964-72-7

N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate

Cat. No.: B12761309
CAS No.: 84964-72-7
M. Wt: 425.5 g/mol
InChI Key: HJMMBPJBADWZEV-VHYFPUBTSA-N
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Description

N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate is a complex organic compound with a unique structure that includes a thioxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate typically involves multiple steps. The starting material is often a thioxanthene derivative, which undergoes a series of reactions including alkylation, amination, and fumarate salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, often requiring stringent control of reaction parameters and purification steps such as crystallization or chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or thioxanthene moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate involves its interaction with specific molecular targets. These may include neurotransmitter receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Thioxanthene derivatives: Compounds with similar core structures but different substituents.

    Phenothiazines: Structurally related compounds with similar pharmacological properties.

Uniqueness: N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions and applications compared to other thioxanthene or phenothiazine derivatives.

Properties

CAS No.

84964-72-7

Molecular Formula

C24H27NO4S

Molecular Weight

425.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3E)-3-(3-ethylthioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C20H23NS.C4H4O4/c1-4-15-11-12-18-16(9-7-13-21(2)3)17-8-5-6-10-19(17)22-20(18)14-15;5-3(6)1-2-4(7)8/h5-6,8-12,14H,4,7,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b16-9+;2-1+

InChI Key

HJMMBPJBADWZEV-VHYFPUBTSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)/C(=C/CCN(C)C)/C3=CC=CC=C3S2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CCCN(C)C)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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